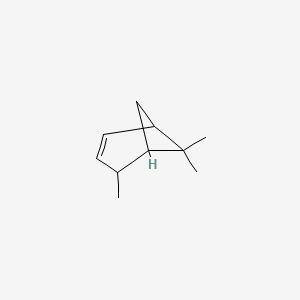
(+)-gamma-Pinene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-gamma-Pinene is a naturally occurring organic compound belonging to the class of monoterpenes. It is one of the two isomers of pinene, the other being (-)-alpha-Pinene. This compound is found in the oils of many species of coniferous trees, particularly in pine trees. It is known for its distinctive pine-like aroma and is widely used in the fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
(+)-gamma-Pinene can be synthesized through various methods. One common synthetic route involves the isomerization of alpha-Pinene under acidic conditions. This process typically uses catalysts such as sulfuric acid or aluminum chloride to facilitate the rearrangement of the molecular structure.
Industrial Production Methods
Industrially, this compound is primarily obtained from the distillation of turpentine oil, which is a byproduct of the paper manufacturing industry. The distillation process separates the different components of turpentine oil, allowing for the extraction of this compound in relatively pure form.
Chemical Reactions Analysis
Types of Reactions
(+)-gamma-Pinene undergoes several types of chemical reactions, including:
Oxidation: When exposed to oxidizing agents, this compound can be converted into various oxygenated derivatives such as pinene oxide and verbenone.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the pinene structure, resulting in compounds like chloropinene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenation typically uses reagents like chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Pinene oxide, verbenone
Reduction: Saturated hydrocarbons
Substitution: Chloropinene, bromopinene
Scientific Research Applications
(+)-gamma-Pinene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: Studies have shown that this compound exhibits antimicrobial and anti-inflammatory properties, making it a subject of interest in biological research.
Medicine: Due to its biological activities, this compound is being investigated for potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: It is used in the production of fragrances, flavors, and as a solvent in the chemical industry.
Mechanism of Action
The mechanism of action of (+)-gamma-Pinene involves its interaction with various molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, which contributes to its biological effects. For example, its anti-inflammatory properties are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Comparison with Similar Compounds
(+)-gamma-Pinene is often compared with other monoterpenes such as:
(-)-alpha-Pinene: Another isomer of pinene with similar but distinct properties.
Limonene: A monoterpene with a citrus aroma, commonly found in the oils of citrus fruits.
Myrcene: A monoterpene with a musky aroma, found in the essential oils of various plants.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its wide range of applications in different fields highlight its versatility and importance.
Properties
CAS No. |
5947-71-7 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
4,6,6-trimethylbicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4-5,7-9H,6H2,1-3H3 |
InChI Key |
XJBOZKOSICCONT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CC2CC1C2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















